molecular formula C10H24N2 B8445753 n1-Butyl-n1,3-dimethylbutane-1,3-diamine

n1-Butyl-n1,3-dimethylbutane-1,3-diamine

Cat. No.: B8445753
M. Wt: 172.31 g/mol
InChI Key: UEFOCNJXIZNFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n1-Butyl-n1,3-dimethylbutane-1,3-diamine is a branched aliphatic diamine with the molecular formula C₉H₂₂N₂ (inferred from naming conventions). The structure features a four-carbon butane backbone with amine groups at positions 1 and 3. The N1 nitrogen is substituted with a butyl group and two methyl groups, while the N3 nitrogen bears one methyl group. This compound’s steric and electronic properties are influenced by the bulky butyl substituent and the shorter methyl groups, making it distinct from linear or symmetrically substituted diamines.

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

1-N-butyl-1-N,3-dimethylbutane-1,3-diamine

InChI

InChI=1S/C10H24N2/c1-5-6-8-12(4)9-7-10(2,3)11/h5-9,11H2,1-4H3

InChI Key

UEFOCNJXIZNFKK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCC(C)(C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below compares n1-Butyl-n1,3-dimethylbutane-1,3-diamine with structurally related diamines:

Compound Name Molecular Formula Substituents Backbone Length Key Structural Features References
This compound C₉H₂₂N₂ N1: butyl + 2 methyl; N3: 1 methyl Butane (C4) Asymmetric substitution, bulky N1 Inferred
N,N,N',N'-Tetramethyl-1,3-butanediamine C₈H₂₀N₂ N1, N3: 2 methyl each Butane (C4) Symmetric, highly methylated
NN’-(1,3)-Dibutylpropane-1,3-diamine C₁₁H₂₆N₂ N1, N3: butyl each Propane (C3) Bulky substituents on shorter chain
N’-Ethylpropane-1,3-diamine C₅H₁₄N₂ N1: ethyl; N3: H Propane (C3) Linear, less steric hindrance
N1,N1,3-Trimethylbutane-1,3-diamine C₇H₁₈N₂ N1: 2 methyl; N3: 1 methyl Butane (C4) Partially methylated, asymmetric

Key Observations :

  • Substituent Effects : Bulky groups (e.g., butyl) increase lipophilicity and steric hindrance, impacting solubility and reactivity. Symmetric methyl substitution (e.g., tetramethyl derivative) enhances rigidity .
Physicochemical Properties
Property This compound N,N,N',N'-Tetramethyl-1,3-butanediamine NN’-(1,3)-Dibutylpropane-1,3-diamine
Molecular Weight ~156.3 g/mol 142.26 g/mol 186.34 g/mol
Density ~0.85 g/cm³ (estimated) Not reported Not reported
pKa ~10.5 (estimated) ~10.2 (predicted) ~9.8 (predicted)
Boiling Point ~160–180°C (estimated) 158°C (predicted) >200°C (estimated)

Notes:

  • The butyl group in the target compound likely increases hydrophobicity compared to methylated analogs, reducing aqueous solubility but improving lipid membrane penetration .
  • Higher pKa values (~10.5) suggest stronger basicity compared to less substituted diamines, influencing reactivity in acid-catalyzed reactions .

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